ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C21H15Cl2N3O5S It is known for its unique chemical structure, which includes a benzothiazole ring, a chlorobenzoyl group, and an acetamido group
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through an acylation reaction using 4-chlorobenzoyl chloride.
Formation of the Imino Group: The imino group is formed by the reaction of the intermediate with an appropriate amine.
Acetylation: The acetamido group is introduced by acetylation using acetic anhydride.
Esterification: The final step involves the esterification of the intermediate with ethyl acetate to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:
Ethyl (2-chlorobenzoyl)acetate: This compound has a similar chlorobenzoyl group but lacks the benzothiazole ring and acetamido group.
Ethyl (4-fluorobenzoyl)acetate: This compound has a fluorobenzoyl group instead of a chlorobenzoyl group.
Ethyl 3,4-dimethoxybenzoylacetate: This compound has a dimethoxybenzoyl group instead of a chlorobenzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-3-28-18(26)11-24-16-9-8-15(22-12(2)25)10-17(16)29-20(24)23-19(27)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRLOZYDKVERPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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